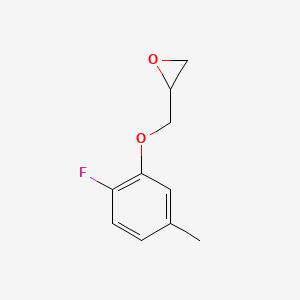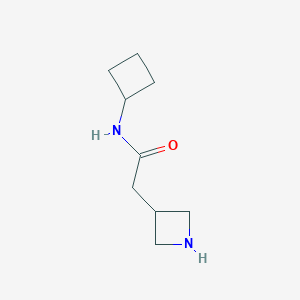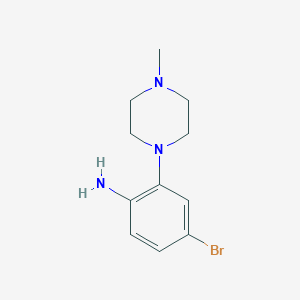
4-Bromo-2-(4-methylpiperazin-1-yl)aniline
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The compound 4-Bromo-2-(4-methylpiperazin-1-yl)aniline has been utilized in various synthetic pathways, leading to the creation of novel compounds with potential applications in scientific research. For instance, Mishriky and Moustafa (2013) synthesized a complex compound through nucleophilic substitution reactions involving 1-methylpiperazine and a brominated analogue, highlighting the versatility of brominated anilines in organic synthesis (Mishriky & Moustafa, 2013). Similarly, Xiao-qin (2010) explored the synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride from 4-methylbenzoic acid, providing insight into the compound's potential as an intermediate for further chemical transformations (Lu Xiao-qin, 2010).
Biological Activity
Research has also delved into the biological activities of derivatives of 4-Bromo-2-(4-methylpiperazin-1-yl)aniline, suggesting its potential in drug development. Bhat, Sufeera, and Chaitanya (2011) investigated the antibacterial, antifungal, and anti-inflammatory activities of 4-bromo[(N-5-substituted 1,3,4 oxadiazole-2 -yl)methyl]aniline derivatives, indicating the compound's role in synthesizing biologically active molecules (Bhat, Sufeera, & Chaitanya, 2011). Additionally, Alagarsamy and Parthiban (2014) synthesized novel quinazolin-4-(3H)-ones using 4-Bromo-2-(4-methylpiperazin-1-yl)aniline, demonstrating significant H1-antihistaminic activity and presenting a new avenue for antihistaminic agent development (Alagarsamy & Parthiban, 2014).
Spectroscopic Studies
The compound has also been a subject of spectroscopic studies to understand its structural and electronic properties. Ramalingam et al. (2010) conducted FTIR and FTRaman spectroscopic investigations on 2-bromo-4-methylaniline, a structurally similar compound, using ab initio HF and DFT calculations to understand the influence of substituents like bromine and methyl groups on benzene's geometry and vibrations, which is relevant for understanding the properties of 4-Bromo-2-(4-methylpiperazin-1-yl)aniline (Ramalingam, Periandy, Narayanan, & Mohan, 2010).
Propiedades
IUPAC Name |
4-bromo-2-(4-methylpiperazin-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN3/c1-14-4-6-15(7-5-14)11-8-9(12)2-3-10(11)13/h2-3,8H,4-7,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVENEKUXKHHXNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=CC(=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



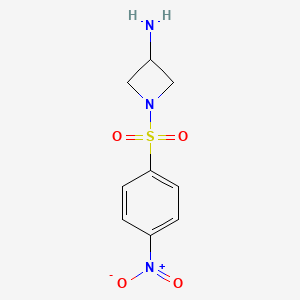
amine](/img/structure/B1400029.png)
![N-[(1-methyl-1H-indol-5-yl)methyl]cyclopropanamine](/img/structure/B1400030.png)
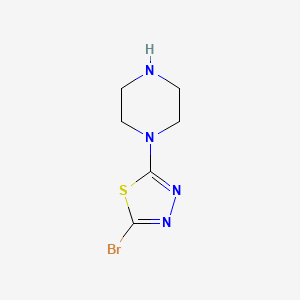
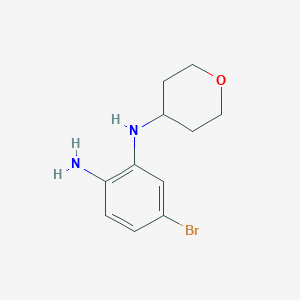
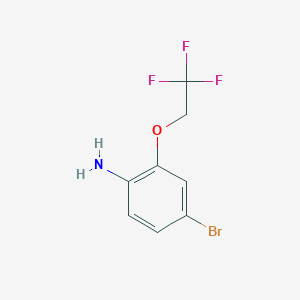

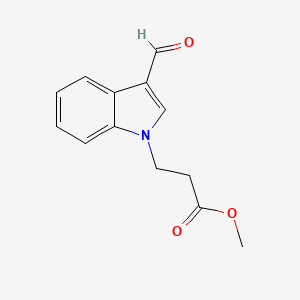
![4-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]benzonitrile](/img/structure/B1400041.png)
